molecular formula C24H30N2O3 B4070950 (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B4070950
M. Wt: 394.5 g/mol
InChI Key: ICODONPKNRRTTL-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. DADLE is a potent and selective agonist for the delta-opioid receptor, which is one of the three major types of opioid receptors in the human body. The delta-opioid receptor is involved in the regulation of pain, mood, and reward, and its activation has been shown to produce analgesic and antidepressant effects.

Mechanism of Action

(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon activation, the delta-opioid receptor inhibits the activity of adenylyl cyclase and activates potassium channels, leading to a decrease in neuronal excitability and neurotransmitter release. The net effect of delta-opioid receptor activation is a reduction in pain perception and an increase in mood and reward.
Biochemical and physiological effects:
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, reduced anxiety and depression-like behavior, and modulation of the immune system. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has also been shown to have anti-inflammatory effects and to promote wound healing in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol in lab experiments is its high potency and selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without interference from other opioid receptors. However, one limitation of using (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol is its short half-life, which requires frequent dosing and can make it difficult to maintain a steady-state concentration in vivo.

Future Directions

There are several future directions for research on (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol and the delta-opioid receptor. One area of interest is the development of novel delta-opioid receptor agonists with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of the delta-opioid receptor in neurological and psychiatric disorders, such as chronic pain, depression, and addiction. Finally, the potential therapeutic applications of delta-opioid receptor agonists in the treatment of these disorders should be explored further.

Scientific Research Applications

(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been used extensively in scientific research to study the delta-opioid receptor and its role in pain, mood, and reward. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been shown to produce analgesic effects in animal models of pain, and its administration has been associated with reduced anxiety and depression-like behavior in rodents. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has also been used to investigate the mechanisms underlying opioid tolerance and withdrawal.

properties

IUPAC Name

1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-20-11-14-25(15-12-20)21-13-16-26(17-22(21)28)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-23,27-28H,11-17H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICODONPKNRRTTL-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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